3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a coumarin moiety, and an acetate ester. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with the coumarin moiety: The oxadiazole intermediate is then coupled with a coumarin derivative, often using a palladium-catalyzed cross-coupling reaction.
Acetylation: The final step involves the acetylation of the hydroxyl group on the coumarin ring to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring and coumarin moiety are known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylphenyl)-1,2,4-oxadiazole: Shares the oxadiazole ring but lacks the coumarin moiety.
2-oxo-2H-chromen-7-yl acetate: Contains the coumarin moiety and acetate ester but lacks the oxadiazole ring.
4-methylphenyl derivatives: Various compounds with the 4-methylphenyl group but different functional groups.
Uniqueness
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole ring and coumarin moiety allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c1-11-3-5-13(6-4-11)18-21-19(27-22-18)16-9-14-7-8-15(25-12(2)23)10-17(14)26-20(16)24/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTNMCFICULZAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C(C=C4)OC(=O)C)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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